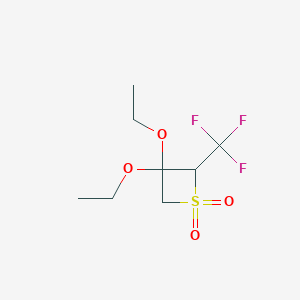
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C7H11F3O4S. This compound is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. The presence of trifluoromethyl and diethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)thietane with diethyl sulfate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thietane ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Diethoxy-2-(methyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(ethyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(chloromethyl)thietane 1,1-dioxide
Uniqueness
Compared to similar compounds, 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide stands out due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and binding affinity in biological systems.
Propiedades
Número CAS |
834-62-8 |
|---|---|
Fórmula molecular |
C8H13F3O4S |
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
3,3-diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C8H13F3O4S/c1-3-14-7(15-4-2)5-16(12,13)6(7)8(9,10)11/h6H,3-5H2,1-2H3 |
Clave InChI |
PFLZVCODKRHZPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CS(=O)(=O)C1C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
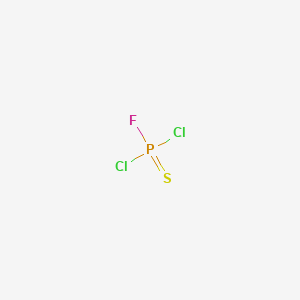

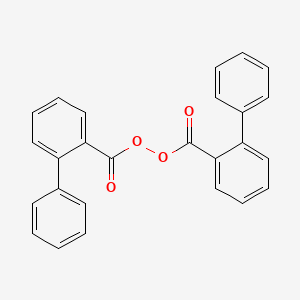


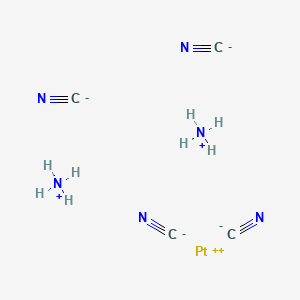

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
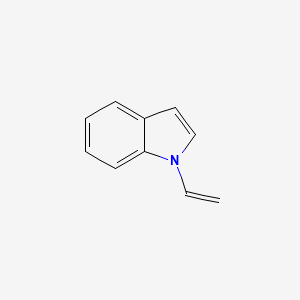
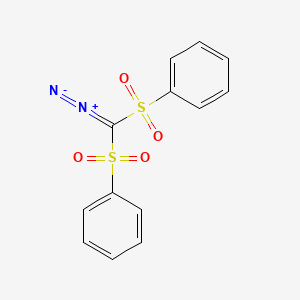
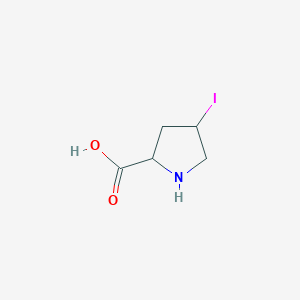
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
